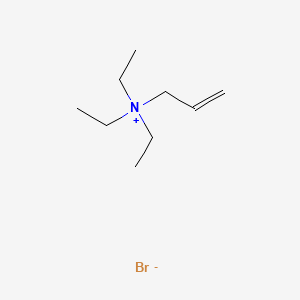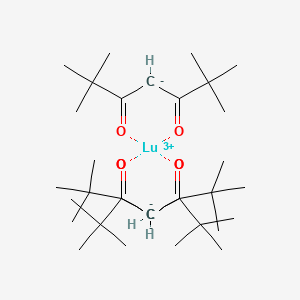
Allyltriethylammonium bromide
概要
説明
Allyltriethylammonium bromide (ATEB) is a quaternary ammonium salt that has been widely used in various scientific research applications. It is a versatile reagent that can be used as a phase-transfer catalyst, an organic synthesis intermediate, and a surfactant.
科学的研究の応用
Application in Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
Allyltriethylammonium bromide is used in the synthesis of a deep eutectic solvent functionalized graphene oxide composite adsorbent for solid-phase extraction .
Methods and Experimental Procedures
The adsorbent is synthesized through reversible-addition fragmentation chain-transfer polymerization, covalently modified with Allyltriethylammonium bromide. It’s used in miniaturized pipette-tip solid-phase extraction (MPT-SPE) coupled with high-performance liquid chromatography (HPLC) for biomarker detection .
Results and Outcomes
The method demonstrated high recoveries (90.9–99.1%) and precision (RSD ≤ 6.3%) for the biomarkers in urine, indicating superior adsorption ability due to multiple interactions like π-interaction and hydrogen bonding .
Application in Material Science
Scientific Field
Material Science
Application Summary
In material science, Allyltriethylammonium bromide is utilized in the synthesis of novel mesoporous tin phosphates, which are stable at high temperatures and show potential for various industrial applications .
Methods and Experimental Procedures
The synthesis involves using Allyltriethylammonium bromide as a surfactant to create mesoporous structures with tin phosphates .
Results and Outcomes
The resulting materials exhibit stability up to 500°C and show tetrahedral coordination of tin, as evidenced by UV-VIS spectra .
Application in Environmental Science
Scientific Field
Environmental Science
Application Summary
Allyltriethylammonium bromide-modified adsorbents are applied for environmental monitoring, specifically for the extraction of exposure biomarkers from urine samples .
Methods and Experimental Procedures
The adsorbent is used for the extraction of hippuric acid and methylhippuric acid from urine, which are biomarkers for toluene and xylene exposure .
Results and Outcomes
The method allows for accurate monitoring of environmental exposure to harmful substances, aiding in occupational health and safety .
Application in Biology
Scientific Field
Biology
Application Summary
Allyltriethylammonium bromide is used in DNA extraction protocols, where it aids in the removal of membrane lipids during the isolation process .
Methods and Experimental Procedures
The compound is part of the lysis buffer that breaks down cell membranes and solubilizes proteins and lipids, facilitating the release of DNA .
Results and Outcomes
This application is crucial for obtaining high-quality DNA for molecular biology studies and genetic analysis .
Application in Medical Research
Scientific Field
Medical Research
Application Summary
Allyltriethylammonium bromide derivatives have been studied for their antimicrobial properties, showing effectiveness against various microorganisms .
Methods and Experimental Procedures
The compound’s derivatives are synthesized with varying alkyl chain lengths and tested for their growth inhibitory activity (MIC) against representative strains of bacteria .
Results and Outcomes
The studies revealed a parabolic relationship between the alkyl chain length and antimicrobial activity, with significant increases in activity observed for certain chain lengths .
Application in Industrial Processes
Scientific Field
Industrial Processes
Application Summary
In industrial applications, Allyltriethylammonium bromide is used as a surfactant to study the stability of foam films and the adsorption of sugar surfactants at interfaces .
Methods and Experimental Procedures
The compound is used to investigate the dynamical features in cationic micelles and their behavior in various solvents .
Results and Outcomes
These studies contribute to the understanding of surfactant behavior, which is essential for the development of cleaning agents, emulsifiers, and other industrial products .
特性
IUPAC Name |
triethyl(prop-2-enyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.BrH/c1-5-9-10(6-2,7-3)8-4;/h5H,1,6-9H2,2-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRVEARQBLPFIP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC=C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885449 | |
| Record name | 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyltriethylammonium bromide | |
CAS RN |
29443-23-0 | |
| Record name | Allyltriethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29443-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029443230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyltriethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine](/img/structure/B1594973.png)

![4-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1594976.png)
